2-Chloro-8-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-phenylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom at the 2-position and a phenyl group at the 8-position enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used . These methods provide a scalable and cost-effective approach to producing this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-8-phenylquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-8-phenylquinoline involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.
Enzyme Inhibition: It inhibits specific enzymes involved in cell proliferation, making it effective against cancer cells.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-Chloro-8-phenylquinoline can be compared with other quinoline derivatives:
2-Chloroquinoline: Lacks the phenyl group, resulting in different chemical reactivity and biological activity.
8-Phenylquinoline:
Fluoroquinolines: These compounds have fluorine atoms instead of chlorine, which can enhance their biological activity and stability.
Properties
Molecular Formula |
C15H10ClN |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-chloro-8-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-10-9-12-7-4-8-13(15(12)17-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
WEOYNISVQLWPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.